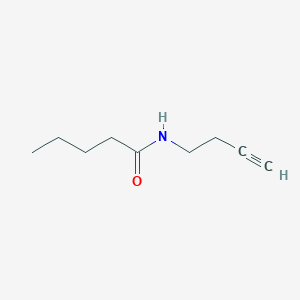

N-(but-3-yn-1-yl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-5-7-9(11)10-8-6-4-2/h2H,3,5-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZZJXOSSAEATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Pathways for N but 3 Yn 1 Yl Pentanamide

Retrosynthetic Analysis and Advanced Disconnection Strategies

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.com For N-(but-3-yn-1-yl)pentanamide, the most logical and common disconnection occurs at the amide C-N bond. This bond is typically formed late in a synthesis due to its high stability. nih.gov This primary disconnection simplifies the target molecule into two key synthons: a pentanoyl cation and a but-3-yn-1-yl anion, which correspond to the synthetic equivalents of pentanoic acid (or an activated derivative) and but-3-yn-1-amine (B154008).

Figure 1: Retrosynthetic Disconnection of this compound

A divergent synthesis , while less direct for producing only the target compound, would involve creating a common intermediate that could be elaborated into a variety of analogs. For instance, but-3-yn-1-amine could be reacted with a range of different carboxylic acids to produce a library of N-(but-3-yn-1-yl)amides, or pentanoic acid could be coupled with various alkynyl amines.

The synthesis of this compound demands high chemoselectivity. The key challenge is the presence of the terminal alkyne in the but-3-yn-1-amine starting material, which has an acidic proton and a reactive triple bond.

Protection of the Amine vs. Alkyne: During the amide coupling step, the nucleophilic amine must react selectively with the activated carboxylic acid without interference from the alkyne. The conditions must be chosen carefully to avoid reactions involving the alkyne, such as deprotonation by strong bases or coordination with certain metal catalysts.

Avoiding Side Reactions: The choice of coupling reagents and bases is critical. Non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), are often preferred to prevent competition with the primary amine nucleophile. nih.gov Furthermore, reaction conditions that could promote polymerization or isomerization of the alkyne must be avoided. Regioselectivity is inherently controlled in this synthesis as the disconnection yields specific, non-isomeric starting materials. nih.gov

Amide Bond Formation: Mechanistic and Catalytic Aspects

The formation of the amide bond is the cornerstone of this synthesis. This transformation is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component. ub.edu

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, making them ideal for a substrate containing a sensitive alkyne group. researchgate.net

EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that activates the carboxyl group of pentanoic acid to form a highly reactive O-acylisourea intermediate. ub.edu This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. researchgate.net The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) traps the O-acylisourea to form an HOBt-active ester. nih.gov This active ester is more stable and reacts cleanly with but-3-yn-1-amine to yield the desired amide, minimizing side reactions. peptide.com The by-products of EDC are water-soluble, simplifying purification. peptide.com

HATU Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com HATU reacts with pentanoic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive HOAt-active ester. nih.gov This ester reacts rapidly with but-3-yn-1-amine. HATU is known for its high efficiency, fast reaction times, and ability to suppress racemization, making it one of the most effective coupling reagents. peptide.commychemblog.com

Below is an interactive data table comparing these two common coupling methods as applied to the synthesis of this compound.

| Feature | EDC/HOBt | HATU |

| Reagent Class | Carbodiimide | Uronium/Aminium Salt |

| Mechanism | Forms O-acylisourea, then HOBt active ester | Forms HOAt active ester directly |

| Typical Base | DIPEA, Triethylamine | DIPEA |

| By-products | Water-soluble urea (B33335) | Tetramethylurea |

| Relative Reactivity | High | Very High |

| Chemoselectivity | Good; mild conditions protect the alkyne functionality. | Excellent; fast reaction minimizes side reactions with the alkyne. |

| Purification | Simplified by aqueous workup to remove urea by-product. | Standard chromatographic purification. |

While coupling reagents are standard, transition metal-catalyzed methods represent a more modern, though less common, approach for simple amide synthesis. These protocols can proceed via different mechanisms, such as the activation of the C-N bond in a pre-formed amide for transamidation or direct coupling reactions. researchgate.netnih.gov For the direct synthesis of this compound, a hypothetical pathway could involve the catalytic coupling of pentanoic acid with but-3-yn-1-amine. However, a significant consideration would be the potential for the transition metal catalyst (e.g., Palladium, Rhodium, Nickel) to interact with the alkyne moiety, potentially leading to undesired side reactions like oligomerization or cyclization. nih.govresearchgate.net Therefore, catalyst and ligand selection would be paramount to ensure chemoselectivity.

Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing this compound. rsc.orgjocpr.com The focus is on improving atom economy, using safer solvents, and employing catalytic methods. unibe.chjddhs.com

Solvent Selection: Replacing traditional, hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration. unibo.it

Catalytic Methods: Using catalytic amounts of reagents is preferable to stoichiometric activators like EDC or HATU, which generate significant waste. jddhs.com Biocatalysis, for example, using an immobilized lipase (B570770) enzyme, could form the amide bond from pentanoic acid and but-3-yn-1-amine in a solvent-free system or in an aqueous medium, representing a highly sustainable option. nih.gov

Atom Economy: The ideal reaction would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. Direct amidation of the carboxylic acid and amine, if achievable under practical conditions (e.g., via a catalytic cycle that only eliminates water), would be the most atom-economical route.

The following table summarizes how green chemistry principles can be applied to this synthesis.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Choose catalytic methods over stoichiometric reagents to minimize by-product formation. |

| Atom Economy | Explore direct catalytic amidation which produces only water as a by-product. |

| Use of Safer Solvents | Replace chlorinated or polar aprotic solvents with bio-based or less toxic alternatives like 2-MeTHF. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible, such as with modern high-reactivity coupling reagents. |

| Use of Catalysis | Employ biocatalysts (e.g., lipase) or transition metal catalysts instead of single-use coupling reagents. |

Introduction and Modification of the But-3-yn-1-yl Moiety

The installation of the but-3-yn-1-yl group is a critical step in the synthesis of this compound. This can be achieved through several reliable methods, primarily centered around alkylation and substitution reactions that form the key carbon-nitrogen bond.

Alkylation and Substitution Reactions for Alkyne Installation

The N-alkylation of a primary amide with an appropriate electrophile is a direct method for synthesizing N-substituted amides. For the synthesis of this compound, this involves the reaction of pentanamide (B147674) with a 4-carbon electrophile containing a terminal alkyne, such as a 4-halobut-1-yne (e.g., 4-bromobut-1-yne or 4-iodobut-1-yne).

However, the direct N-alkylation of primary amides can be challenging because the amide nitrogen is not strongly nucleophilic. echemi.comstackexchange.com To overcome this, a strong base is typically required to deprotonate the amide, forming a more nucleophilic amidate anion. echemi.comstackexchange.commdpi.com Common systems for this deprotonation include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). echemi.commdpi.com Other strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are also effective. echemi.comstackexchange.com

An alternative to harsh bases involves phase-transfer catalysis (PTC) conditions, which can facilitate alkylation under milder, often solvent-free, conditions, sometimes enhanced by microwave irradiation. mdpi.com Additionally, transition metal catalysis, employing copper, iridium, or palladium complexes, has emerged as a powerful tool for N-alkylation of amides, often proceeding under less stringent conditions. echemi.comstackexchange.comrsc.org For instance, copper-catalyzed methods have been developed for the N-alkylation of amides with alcohols, which proceeds via an aerobic oxidation mechanism. rsc.org

Another significant strategy is the direct alkynylation of the amide nitrogen. This approach, which forms a class of compounds known as ynamides, can be achieved through copper-catalyzed coupling of amides with various alkynylating agents like alkynyl halides or potassium alkynyltrifluoroborates. acs.org Metal-free methods have also been developed, such as the photoinduced alkynylation of carbamoyl (B1232498) radicals using hypervalent iodine(III) reagents. rsc.org While these methods typically install the alkyne directly adjacent to the nitrogen, variations could be adapted for the synthesis of N-alkynyl amides.

A summary of common conditions for N-alkylation of amides is presented below.

Table 1: Representative Conditions for N-Alkylation of Amides

| Base/Catalyst System | Electrophile | Solvent | Key Features |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide | THF or DMF | Standard, strong base conditions. echemi.commdpi.com |

| n-BuLi or LDA | Alkyl Halide | THF / Ether | Utilizes very strong, non-nucleophilic bases. echemi.comstackexchange.com |

| K₂CO₃ / KOH (PTC) | Alkyl Halide | Solvent-free (Microwave) | Milder, phase-transfer catalysis conditions. mdpi.com |

| Copper Catalyst | Alkyl Halide / Alcohol | Various | Transition-metal catalyzed, often milder conditions. rsc.orgnih.gov |

Modular Synthesis and Scaffold Assembly Techniques

Modular synthesis allows for the rapid generation of a diverse range of compounds from common building blocks. For this compound and its analogs, techniques like solid-phase and parallel synthesis are particularly well-suited for creating libraries of related molecules for screening and optimization purposes.

Solid-Phase Organic Synthesis (SPOS) Adaptations

Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient assembly of molecules, including peptides and other amide-containing compounds, by anchoring a starting material to a solid support (resin). google.comluxembourg-bio.com This methodology simplifies purification, as excess reagents and byproducts are washed away, and the product is cleaved from the resin in the final step. luxembourg-bio.com

For the synthesis of this compound, two primary SPOS strategies can be envisioned:

Immobilization of the Carboxylic Acid: Pentanoic acid can be anchored to a suitable resin, such as a Rink amide resin. Subsequent coupling with but-3-yn-1-amine, using standard peptide coupling reagents (e.g., carbodiimides), followed by cleavage from the resin would yield the desired product.

Immobilization of the Amine: An amine-functionalized resin can be used as the starting point. The Fukuyama N-alkylation reaction, for example, has been adapted for solid-phase synthesis to create N-alkyl amides. nih.gov In this approach, a primary amine on the resin is first converted to a nosyl (Ns) amide. This acidic sulfonamide can then be readily alkylated with an electrophile like 4-bromobut-1-yne. nih.govchem-station.com Subsequent deprotection of the nosyl group and acylation with pentanoyl chloride, followed by resin cleavage, would complete the synthesis. This approach is compatible with acid-labile resins. nih.gov

The solid-phase approach is particularly advantageous for building libraries where either the acyl chain or the N-alkyl/alkynyl group is varied. acs.orgnih.gov

Parallel Synthesis for Library Generation

Parallel synthesis is a key strategy in medicinal chemistry for rapidly producing a large number of individual compounds for biological screening. acs.orguniroma1.it This technique often employs automated or semi-automated systems, such as 96-well plates, to run multiple reactions simultaneously under similar conditions. researchgate.netethz.ch

The synthesis of this compound is highly amenable to parallel synthesis for generating a library of analogs. nih.gov By utilizing a matrix approach, a set of diverse carboxylic acids (analogs of pentanoic acid) can be reacted with a set of N-alkynyl amines (analogs of but-3-yn-1-amine) in a spatially addressed array (e.g., a 96-well plate).

Example of a Parallel Synthesis Matrix:

| But-3-yn-1-amine | Pent-4-yn-1-amine | Hex-5-yn-1-amine | |

| Butyric Acid | Compound 1 | Compound 4 | Compound 7 |

| Pentanoic Acid | Target Compound | Compound 5 | Compound 8 |

| Hexanoic Acid | Compound 2 | Compound 6 | Compound 9 |

| Heptanoic Acid | Compound 3 | Compound 7 | Compound 10 |

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by modifying both the acyl and the alkynyl portions of the molecule. The robustness of amide bond formation makes it one of the most frequently used reactions in parallel library synthesis. acs.org Automated platforms can manage the addition of reagents, reaction execution, and even purification, significantly accelerating the drug discovery process. researchgate.netethz.ch

Elucidating Chemical Reactivity and Reaction Mechanisms of N but 3 Yn 1 Yl Pentanamide

Advanced Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group of N-(but-3-yn-1-yl)pentanamide is a versatile functional handle that allows the molecule to participate in a variety of powerful chemical transformations. This section explores the reactivity of this moiety, with a particular focus on two of the most prominent examples of "click chemistry": the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and biocompatibility, enabling the conjugation of this compound to other molecules with high precision.

Mechanistic Investigations of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.gov The reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups. nih.gov The mechanism, while seemingly straightforward, involves a multi-step catalytic cycle with several key copper-containing intermediates.

The catalytic cycle is initiated by the reaction of a Cu(I) species with the terminal alkyne of this compound. This step is facilitated by the mild acidity of the terminal alkyne proton, leading to the formation of a copper(I) acetylide intermediate. wikipedia.org This copper acetylide is the key reactive species. Subsequently, the organic azide coordinates to the copper center, which activates it for cycloaddition. The reaction then proceeds through a stepwise process involving the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide, ultimately leading to a six-membered copper-containing metallacycle intermediate. nih.gov This intermediate then undergoes ring contraction to form the copper-triazolide product. The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org Some studies suggest that the transition state may involve two copper atoms, where one activates the alkyne and the other activates the azide, highlighting the complexity of the reaction mechanism.

The efficiency and rate of the CuAAC reaction are profoundly influenced by the choice of copper source and, crucially, the coordinating ligands. While Cu(I) is the active catalytic species, it is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), as Cu(I) can be unstable towards disproportionation and oxidation. wikipedia.org Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing catalyst degradation, and accelerating the reaction rate.

Nitrogen-based ligands have proven particularly effective. Tris(triazolylmethyl)amine ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are widely used. These ligands form stable complexes with Cu(I), protecting it from oxidation while maintaining high catalytic activity. More recent advancements have focused on N-heterocyclic carbene (NHC)-based ligands. These ligands form robust polynuclear copper(I) complexes that exhibit exceptional catalytic activity, allowing for very low catalyst loadings (down to parts-per-million levels) under neat or solvent-free conditions. nih.gov The design of these ligands often involves creating a specific coordination environment around the copper center that facilitates the key steps of the catalytic cycle, namely acetylide formation and azide coordination.

The rate of the CuAAC reaction is dependent on several factors, including the electronic and steric properties of both the alkyne and azide substrates, the catalyst system, and the reaction conditions. For an unactivated terminal alkyl alkyne like this compound, the reaction proceeds efficiently, although it is generally slower than with alkynes bearing electron-withdrawing groups.

Kinetic studies on analogous systems provide insight into the expected reactivity. For example, the reaction of simple aliphatic alkynes, such as hex-1-yne, is efficient but can require several hours for full conversion, whereas more activated alkynes, like propiolamides or phenylacetylenes with electron-withdrawing substituents, react much faster. nih.govmdpi.com The reaction rate typically follows second-order kinetics, being first order in both the azide and the alkyne. However, the dependence on the copper catalyst concentration can be more complex, with some studies showing a second-order dependence on the copper concentration, suggesting a dinuclear copper mechanism. researchgate.net

| Alkyne Substrate | Alkyne Type | Catalyst System | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Hex-1-yne | Aliphatic | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | 3 hours | nih.gov |

| Phenylacetylene | Aromatic | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | < 5 minutes | nih.gov |

| p-Trifluoromethylphenylacetylene | Electron-Deficient Aromatic | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | < 5 minutes | nih.gov |

| N-Propylpropiolamide | Propiolamide (Activated) | CuSO₄/Ascorbate/THPTA | < 30 minutes | nih.gov |

This table illustrates the general reactivity trends. The reaction of this compound would be expected to have a reaction time comparable to that of hex-1-yne under similar conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that circumvents the need for a cytotoxic metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, which is released upon the [3+2] cycloaddition with an azide. magtech.com.cn The linear, unstrained terminal alkyne of this compound itself is not reactive under SPAAC conditions. Therefore, to utilize this chemistry, the molecule must first be converted into a strained cyclic analog.

The key to SPAAC is the rational design of a stable yet highly reactive strained alkyne. magtech.com.cn The reactivity is directly correlated with the degree of distortion of the alkyne from its ideal 180° linear geometry. acs.org Several classes of strained alkynes have been developed, with cyclooctynes being the most prominent. researchgate.net

To create a SPAAC-reactive derivative of this compound, its butynylamide core structure would need to be incorporated into a strained ring system. For example, the pentanamide (B147674) group could be attached to a cyclooctyne (B158145) ring, such as a derivative of bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). These scaffolds are synthetically accessible and offer a balance of stability and high reactivity. Further modifications, such as the installation of fluorine atoms adjacent to the alkyne (as in DIFO reagents) or the fusion of aromatic rings, can further enhance the reaction rate by lowering the energy of the transition state. nih.govacs.org More complex designs involving highly strained carbon nanohoops, known as [n+1]cycloparaphenylenes ([n+1]CPPs), have also been explored to fine-tune reactivity. uoregon.edu

SPAAC reactions are characterized by rapid second-order kinetics and are highly effective in complex aqueous environments, including cell lysates and living organisms. nih.govnih.gov The reaction rate is highly dependent on the specific structure of the strained alkyne. Early cyclooctynes had modest rate constants, but modern designs have achieved rates that are several orders of magnitude faster, enabling efficient labeling at low concentrations. acs.org

The reaction between various strained alkynes and a model azide, such as benzyl azide, has been extensively studied. The second-order rate constants (k₂) provide a quantitative measure of reactivity. These reactions are generally insensitive to the pH of the medium within a physiological range and are orthogonal to most biological functional groups, making SPAAC an ideal tool for bioconjugation. rsc.org

| Strained Alkyne | Abbreviation | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

|---|---|---|---|---|

| Cyclooctyne | OCT | 2.4 x 10⁻³ | CD₃CN | acs.org |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | CD₃CN | acs.org |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | CD₃CN | acs.org |

| Bicyclo[6.1.0]nonyne | BCN | 8.5 x 10⁻² | CH₃CN/H₂O | researchgate.net |

| Aza-Dibenzocyclooctyne | ADIBO/DBCO | 0.31 | CD₃CN | researchgate.net |

| Biarylazacyclooctynone | BARAC | 0.9 | CD₃OD | acs.org |

| [9+1]Cycloparaphenylene-alkyne | [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | nih.gov |

| meta-[9+1]Cycloparaphenylene-alkyne | m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Alkyne Functionalization

The terminal alkyne group is a versatile handle for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, generating arylalkynes or conjugated enynes.

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle. libretexts.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Modern variations of the Sonogashira coupling have been developed to proceed under milder, copper-free, and even aqueous conditions, which can be advantageous in the synthesis of complex molecules. organic-chemistry.orgacs.orgnih.gov The choice of palladium catalyst, ligands, base, and solvent significantly influences the reaction's efficiency. acs.org

Interactive Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Amine | THF / Toluene | Room Temp to 80°C | Classical conditions for coupling with aryl iodides and bromides. wikipedia.orglibretexts.org |

| Pd(PPh₃)₄ / CuI | Piperidine | DMF | Room Temperature | Effective for a wide range of substrates. |

| PdCl₂(PPh₃)₂ | TBAF·3H₂O | None (Solvent-free) | 80°C | Copper- and amine-free conditions, suitable for aryl chlorides. acs.org |

Heck Reaction: The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgchem-station.com While the alkyne of this compound does not directly participate as the alkene component, its functionalization via the Heck reaction can be envisioned through a tandem process. For instance, partial reduction of the alkyne to the corresponding terminal alkene, (E/Z)-N-(but-3-en-1-yl)pentanamide, would furnish a suitable substrate for a subsequent Heck coupling. This would enable the introduction of aryl or vinyl groups at the C4 position of the original butynyl chain. The reaction mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org

Hydration, Hydroamination, and Other Addition Reactions to the Alkyne

The electron density of the carbon-carbon triple bond makes it susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the transformation of the alkyne moiety.

Hydration: The hydration of the terminal alkyne in this compound would follow Markovnikov's rule, typically under acid-catalyzed conditions (often with a mercury(II) salt catalyst), to produce an enol intermediate. This enol would rapidly tautomerize to the more stable keto form, yielding the corresponding methyl ketone, N-(4-oxopentyl)pentanamide.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, is an atom-economical method to synthesize nitrogen-containing compounds like enamines and imines. conicet.gov.ar This reaction is often catalyzed by transition metals such as copper, palladium, or gold. sciepub.comacs.orgresearchgate.net For a terminal alkyne like that in this compound, intermolecular hydroamination with a primary or secondary amine can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst and reaction conditions. nih.gov

Markovnikov addition typically yields an enamine that may tautomerize to the corresponding imine.

Anti-Markovnikov addition leads to the formation of a different enamine isomer.

These enamine and imine products are valuable synthetic intermediates that can be further reduced to saturated amines.

Interactive Table 2: Catalytic Systems for Alkyne Hydroamination

| Catalyst | Nitrogen Source | Regioselectivity | Product Type |

|---|---|---|---|

| Copper Nanoparticles | Primary/Secondary Amines | Markovnikov | Imines/Enamines conicet.gov.arresearchgate.net |

| Pd(II)-Anthraphos Complexes | Aromatic Amines | Markovnikov | Imines acs.org |

| Copper(I) with Alcohol Additive | Electrophilic N-Source | Anti-Markovnikov | Alkylamines (via reductive cascade) nih.gov |

Radical and Photochemical Reactions Involving the Alkyne

The alkyne functionality can participate in reactions involving radical intermediates, often initiated by light or a radical initiator. These reactions provide alternative pathways for functionalization.

Radical Reactions: The terminal C-H bond of the alkyne is relatively acidic but can also be involved in radical processes. More commonly, the π-system of the alkyne can react with carbon- or heteroatom-centered radicals. libretexts.org For instance, an intermolecular radical addition across the triple bond can occur. A well-established process is the alkynylation of radicals, where an alkynyl group is transferred to a radical species, often using hypervalent iodine reagents as the alkyne source. rsc.orgacs.org In the context of this compound, the molecule itself could serve as the alkyne source in such a transfer reaction. The high reactivity and electrophilic nature of alkynyl radicals make them potent intermediates in these transformations. acs.org

Photochemical Reactions: Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org Amidyl radicals can be generated from amide precursors under visible light irradiation, which can then undergo further reactions. researchgate.net While many photochemical reactions focus on the amide portion, the alkyne can also be directly involved. For example, photoinduced reactions could facilitate cycloadditions or other transformations that are not accessible under thermal conditions. The synthesis of alkynyl amides has been achieved through metal-free, photoinduced generation and alkynylation of carbamoyl (B1232498) radicals. rsc.org

Reactivity and Transformation of the Amide Moiety

The amide bond is known for its stability, a characteristic essential to its role in peptides and proteins. However, it can undergo a variety of transformations under specific chemical or enzymatic conditions.

Amide Hydrolysis: Chemical and Enzyme-Catalyzed Mechanisms

Hydrolysis of the amide bond in this compound cleaves the molecule into pentanoic acid and but-3-yn-1-amine (B154008). This can be achieved under acidic, basic, or enzymatic conditions. chemguide.co.uklibretexts.org

Chemical Hydrolysis:

Acid-Catalyzed Hydrolysis: This process typically requires heating with a strong acid like sulfuric or hydrochloric acid. youtube.com The mechanism begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.commasterorganicchemistry.com A tetrahedral intermediate is formed, and after proton transfers, the amine is eliminated as a leaving group. Under acidic conditions, the resulting but-3-yn-1-amine is protonated to form an ammonium (B1175870) salt, which renders the final step effectively irreversible. youtube.comkhanacademy.org

Base-Catalyzed (Saponification) Hydrolysis: This reaction involves heating the amide with a strong base such as sodium hydroxide (B78521). khanacademy.org The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the but-3-yn-1-aminyl anion as the leaving group. This is the rate-determining step, as the aminyl anion is a very strong base. The aminyl anion then deprotonates the newly formed pentanoic acid, driving the equilibrium toward the final products: sodium pentanoate and but-3-yn-1-amine. arkat-usa.orgresearchgate.net

Enzyme-Catalyzed Hydrolysis: Amidases (or acylases) are enzymes that catalyze the hydrolysis of amide bonds under mild, physiological conditions. researchgate.net These enzymes offer high chemo- and regioselectivity, avoiding the harsh conditions required for chemical hydrolysis that might affect the alkyne group. The mechanism typically involves an active site nucleophile (like serine or cysteine) that attacks the amide carbonyl, forming a covalent acyl-enzyme intermediate and releasing the amine product. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. researchgate.net The merger of enzymes with chemocatalysis is a growing field, highlighting the potential for selective enzymatic transformations. nih.gov

N-Functionalization and Remote Site Modifications

N-Functionalization: The N-H bond of the secondary amide in this compound can be deprotonated with a strong base to form an amidate anion. This nucleophilic nitrogen can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups directly onto the nitrogen atom. This provides a route to N-substituted derivatives.

Remote Site Modifications: A more advanced strategy involves the functionalization of C-H bonds at positions remote from the amide group. nih.govacs.org This can be achieved through a radical cascade process, often initiated by photoredox catalysis. manchester.ac.ukmanchester.ac.uk The process for a generic N-alkyl amide proceeds as follows:

Amidyl Radical Formation: An N-functionalized amide precursor is oxidized to generate an electrophilic nitrogen-centered (amidyl) radical.

1,5-Hydrogen Atom Transfer (HAT): The amidyl radical abstracts a hydrogen atom from the γ-carbon of the alkyl chain via a sterically favored six-membered ring transition state. This transfers the radical center from the nitrogen to the carbon backbone.

Radical Functionalization: The resulting carbon-centered radical can be trapped by a variety of reagents to install new functional groups, including halogens, cyano groups, or even alkyne groups, at a site remote from the initial amide nitrogen. manchester.ac.ukmanchester.ac.uk

This strategy allows for the selective modification of otherwise unreactive sp³ C-H bonds, offering a powerful tool for late-stage functionalization. manchester.ac.uk

Selective Reduction and Rearrangement Reactions

Selective Reduction: The amide group can be selectively reduced to the corresponding secondary amine, N-(but-3-yn-1-yl)pentylamine. This transformation is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, making it a good leaving group. A second hydride addition displaces the oxygen, resulting in the amine. Care must be taken as such strong reducing agents could potentially react with the terminal alkyne. Alternative, milder reducing agents or protecting the alkyne might be necessary for achieving high selectivity.

Rearrangement Reactions:

Hofmann Rearrangement: While the Hofmann rearrangement specifically applies to primary amides, a related primary amide like pentanamide could undergo this reaction. It involves treatment with bromine and a strong base to yield a primary amine with one less carbon atom (butylamine). This illustrates a potential degradation pathway for the pentanamide portion of the molecule.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. masterorganicchemistry.com In a synthetic context, the this compound structure could be formed via a Beckmann rearrangement of an appropriately substituted ketoxime, specifically the oxime of 1-phenylpentan-1-one where the migrating group is the but-3-yn-1-yl-substituted carbon. The reaction is catalyzed by acid and proceeds with the migration of the group anti-periplanar to the oxime's hydroxyl group. masterorganicchemistry.comnih.gov

Intramolecular Cyclizations and Cascade Reactions Driven by Compound Structure

Based on analogous systems, this compound possesses the structural motifs conducive to intramolecular cyclization. The presence of a terminal alkyne and a tethered amide group suggests the potential for cyclization to form heterocyclic structures, such as piperidinone derivatives. Gold(I) catalysts are frequently employed for such transformations, activating the alkyne towards nucleophilic attack by the amide oxygen or nitrogen. rsc.orgbeilstein-journals.org

Cascade reactions, multi-step transformations that occur in a single synthetic operation, are also a hallmark of N-alkynyl amide chemistry. For a compound like this compound, a potential cascade could be initiated by the initial cyclization, followed by subsequent rearrangements or additions. For instance, gold-catalyzed cyclization can lead to the formation of a vinyl-gold intermediate, which could then participate in further reactions.

Table 1: Plausible Intramolecular Cyclization Reactions of N-alkynyl Amides

| Catalyst/Reagent | Proposed Product Type | Reaction Class |

| Gold(I) salts | Piperidinones / Oxazines | 6-endo-dig or 6-exo-dig Cyclization |

| Rhodium complexes | Various N-heterocycles | Hydroamination / Cycloisomerization |

This table is illustrative of reactions reported for the general class of N-alkynyl amides and represents potential, but not experimentally confirmed, pathways for this compound.

Mechanistic Elucidation of Novel Transformations through Intermediates Detection and Trapping

The mechanisms of N-alkynyl amide cyclizations have been a subject of both experimental and computational investigation. For gold-catalyzed reactions, a commonly proposed mechanism involves the initial π-activation of the alkyne by the gold catalyst. This is followed by the intramolecular attack of the amide nucleophile. rsc.org

Two primary mechanistic pathways are often considered:

Nucleophilic Attack followed by Protodeauration: The amide attacks the activated alkyne, forming a vinyl-gold intermediate. Subsequent protonolysis cleaves the carbon-gold bond to yield the final product and regenerate the catalyst.

Formation of Keteniminium Intermediates: In some cases, particularly with ynamides (where the alkyne is directly attached to the nitrogen), a gold-keteniminium ion can be formed. This highly reactive intermediate can then undergo cyclization.

The detection and trapping of reaction intermediates are crucial for confirming these mechanistic proposals. Techniques such as in-situ NMR spectroscopy and mass spectrometry can provide evidence for the existence of transient species. Chemical trapping experiments, where a reactive species is added to intercept an intermediate, can also offer valuable mechanistic insights. However, no such studies have been specifically reported for this compound.

Table 2: Key Intermediates in Proposed Cyclization Mechanisms of N-alkynyl Amides

| Intermediate | Description | Method of Investigation |

| Vinyl-gold species | A gold atom is attached to a carbon of the former alkyne. | DFT calculations, Spectroscopic analysis in related systems. |

| Keteniminium ion | A positively charged species with a C=C=N+ fragment. | Inferred from reactivity and computational studies of ynamides. |

| α-Oxo gold carbene | A gold-carbene species with an adjacent carbonyl group. | Proposed in oxidative cyclizations. |

This table summarizes key intermediates that have been proposed or identified in the study of related N-alkynyl amides, providing a basis for hypotheses regarding the reactivity of this compound.

Derivatization, Functionalization, and Scaffold Diversity Exploration of N but 3 Yn 1 Yl Pentanamide

Strategic Diversification at the Alkyne Terminus

The terminal alkyne is a highly valuable functional group in synthetic chemistry, renowned for its participation in a variety of reliable and high-yielding coupling reactions. Its linear geometry and relatively non-polar nature allow it to serve as a compact and minimally disruptive modification handle.

Synthesis of Triazole-Linked Conjugates for Probing Molecular Interactions

One of the most powerful and widely used reactions involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govjetir.org This reaction facilitates the covalent linkage of the alkyne on N-(but-3-yn-1-yl)pentanamide with a molecule bearing an azide (B81097) group, forming a stable and rigid 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com The triazole moiety is not merely a linker; it is metabolically stable and capable of forming hydrogen bonds, which can contribute to molecular interactions. nih.gov

This strategy is exceptionally modular, allowing the this compound core to be conjugated to a vast array of azide-functionalized molecules for probing biological systems. nih.govacs.orgnih.gov For instance, linking the scaffold to azide-modified carbohydrates, peptides, or small-molecule pharmacophores can generate novel probes to investigate interactions with proteins or other biological targets. The reliability and specificity of the CuAAC reaction ensure that these complex conjugates can be synthesized efficiently and with high purity. researchgate.netmdpi.com

Table 1: Examples of Azide Partners for Triazole Conjugation

| Azide-Containing Molecule | Resulting Conjugate's Application |

| Azido-glucose | Probing carbohydrate-protein interactions |

| Azide-functionalized peptide | Investigating peptide-receptor binding |

| Benzyl (B1604629) azide | Creating simple substituted analogs for initial screening |

| Azide-containing drug molecule | Developing targeted drug delivery systems or bifunctional drugs |

Installation of Reporter Groups and Bioconjugation Handles

The terminal alkyne of this compound serves as a bioorthogonal handle, meaning it can be selectively reacted in a complex biological environment without interfering with native biochemical processes. nih.govacs.org This property is invaluable for chemical biology applications, where the molecule can be used to label and track biomolecules. researchgate.net

Through click chemistry, various reporter groups can be attached to the alkyne terminus. For example, reacting the molecule with an azide-functionalized fluorescent dye (e.g., an Alexa Fluor or rhodamine derivative) yields a fluorescent probe that can be used for imaging applications. lumiprobe.comthermofisher.com Similarly, conjugation with biotin-azide creates a high-affinity probe for avidin- or streptavidin-based detection and purification assays. nih.gov This approach allows for the specific labeling of proteins, cells, or other biological targets that have been metabolically or genetically engineered to contain a complementary azide group. nih.govlibretexts.orgresearchgate.net

Table 2: Reporter Groups for Alkyne Functionalization

| Reporter Group (Azide-Functionalized) | Technique / Application |

| Alexa Fluor 488 Azide | Fluorescence Microscopy, Flow Cytometry |

| Biotin (B1667282) Azide | Western Blotting, ELISA, Affinity Purification |

| TAMRA (Tetramethylrhodamine) Azide | FRET (Förster Resonance Energy Transfer) studies |

| DIBO (Dibenzocyclooctyne) Azide | Copper-free click chemistry for live-cell imaging thermofisher.com |

Formation of Macrocyclic and Polymeric Structures

The alkyne functionality provides a gateway to the synthesis of more complex architectures such as macrocycles and polymers. Ring-closing alkyne metathesis (RCAM) is a powerful method for forming cyclic structures. acs.orgwikipedia.orgsigmaaldrich.com If this compound were derivatized to contain a second alkyne group, intramolecular RCAM could be employed to generate a macrocycle containing a new internal alkyne. This new cyclic structure could then be stereoselectively reduced to form a macrocyclic (Z)-alkene, a common motif in biologically active natural products. acs.org

Alternatively, an intramolecular CuAAC reaction could be utilized if the pentanamide (B147674) chain is terminated with an azide group, leading to the formation of a triazole-containing macrocycle. Such structures are of interest in drug discovery due to their conformational rigidity and improved metabolic stability.

For polymerization, this compound can be envisioned as a monomer. The alkyne group can participate in polymerization reactions, potentially leading to the formation of functional polymers where the pentanamide moiety acts as a pendant group, imparting specific properties like hydrogen bonding capabilities to the resulting material.

Modifications and Analog Synthesis on the Pentanamide Chain and Amide Nitrogen

The pentanamide portion of the molecule offers a second region for structural diversification. Modifications here can influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its three-dimensional shape and biological activity. sphinxsai.com

Stereochemical Variations and Their Synthetic Impact

While this compound itself is achiral, the introduction of substituents onto the pentanamide chain can create one or more stereocenters. For example, adding a methyl group at the α- or β-position of the carbonyl group would result in a chiral molecule existing as a pair of enantiomers.

The synthesis of such chiral amides with high stereochemical purity presents a significant synthetic challenge, often requiring asymmetric synthesis methodologies. nih.govacs.org It is well-established in medicinal chemistry that different stereoisomers of a molecule can have vastly different biological activities and metabolic profiles. nih.gov Therefore, the ability to synthesize enantiomerically pure analogs of this compound would be crucial for dissecting its structure-activity relationships and optimizing its potential biological effects. mdpi.com Developing stereocontrolled synthetic routes would be a key step in exploring the therapeutic potential of this molecular scaffold.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

Systematic modification of the pentanamide chain is a classic strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.govdrugdesign.org The goal of SAR is to identify which parts of a molecule are essential for its activity and to optimize its properties. nih.govmdpi.comresearchgate.net For this compound, a library of analogs could be synthesized to explore these relationships. mdpi.comresearchgate.netnih.govnih.gov

Key modifications could include:

Varying Chain Length: Synthesizing analogs with different acyl chain lengths (e.g., butanamide, hexanamide) to probe the effect of size and lipophilicity.

Introducing Alkyl or Aryl Substituents: Placing small alkyl groups (e.g., methyl, ethyl) or aromatic rings (e.g., phenyl) at different positions on the chain to explore steric and electronic effects. nih.gov

Adding Functional Groups: Incorporating polar groups (e.g., hydroxyl, ether) or halogens to modulate properties like solubility, hydrogen bonding potential, and metabolic stability.

These modifications would systematically alter the molecule's properties, and the resulting data on their biological activity would provide a detailed understanding of the pharmacophore. frontiersin.org

Table 3: Hypothetical SAR Study of Pentanamide Chain Modifications

| Compound ID | Modification on Pentanamide Chain | Predicted cLogP | Hypothetical Relative Activity (%) | Rationale for Change in Activity |

| Parent | None | 1.8 | 100 | Baseline activity. |

| Analog-1 | Chain shortened to propanamide | 1.0 | 60 | Reduced lipophilicity may decrease membrane permeability or target binding. |

| Analog-2 | Chain extended to hexanamide | 2.3 | 110 | Increased lipophilicity may enhance binding within a hydrophobic pocket. |

| Analog-3 | 2-Methyl substituent | 2.2 | 85 | Steric hindrance near the amide may disrupt a key hydrogen bond. |

| Analog-4 | 4-Phenyl substituent | 3.7 | 150 | Phenyl group may introduce beneficial π-stacking interactions with the target. |

| Analog-5 | 4-Hydroxy substituent | 1.3 | 70 | Increased polarity and a new hydrogen bond donor may alter binding mode. |

Library Generation and Combinatorial Chemistry Approaches for this compound Derivatives

The structural features of this compound, specifically the presence of a terminal alkyne and a secondary amide, make it an ideal scaffold for the generation of diverse chemical libraries through combinatorial chemistry. This approach allows for the rapid synthesis of a large number of related compounds, which can then be screened for various biological activities. The terminal alkyne is particularly amenable to high-throughput derivatization via "click chemistry," a concept introduced by K. B. Sharpless in 2001 that describes reactions with high yields, stereospecificity, and broad scope. organic-chemistry.org

The most prominent click reaction for derivatizing terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com This reaction joins the alkyne of this compound with a wide variety of azide-containing building blocks to form stable 1,4-disubstituted 1,2,3-triazole rings. organic-chemistry.orgnih.gov The resulting triazole ring is not just a linker but can also act as a pharmacophore, mimicking a peptide bond and participating in hydrogen bonding, which can be crucial for biological activity. nih.gov

A hypothetical combinatorial library based on this compound could be constructed by reacting the parent molecule with a collection of diverse organic azides. These azides can be readily synthesized or are commercially available, bearing a wide range of functional groups and structural motifs. For example, a library could be generated by reacting this compound with a set of substituted benzyl azides, alkyl azides, and azides containing other heterocyclic systems.

Below is an interactive data table illustrating a potential library of this compound derivatives generated via CuAAC reaction with various azides.

| Derivative | Azide Building Block | Resulting Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | Benzyl azide | This compound- (1-benzyl-1H-1,2,3-triazol-4-yl) | C20H28N4O | 356.47 |

| 2 | 4-Methoxybenzyl azide | This compound- (1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl) | C21H30N4O2 | 386.50 |

| 3 | 2-Azido-N,N-dimethylethanamine | This compound- (1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl) | C17H31N5O | 321.46 |

| 4 | 1-Azido-4-fluorobenzene | This compound- (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl) | C19H25FN4O | 360.43 |

| 5 | 3-Azidopropan-1-ol | This compound- (1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl) | C16H28N4O2 | 324.42 |

Furthermore, the amide functionality of this compound offers another point of diversification. While the amide bond is generally stable, it can be modified through various reactions, although these are often less suited for high-throughput synthesis compared to click chemistry. For instance, reduction of the amide would yield the corresponding secondary amine, which could then be subjected to a new set of derivatization reactions, such as reductive amination with a library of aldehydes or acylation with various acid chlorides or anhydrides. This "libraries from libraries" approach can exponentially increase the diversity of the compounds generated from the initial scaffold. researchgate.net

In a combinatorial chemistry workflow, the synthesis of these derivatives can be performed in parallel, often on a solid support to simplify purification. crsubscription.com For example, a resin-bound version of this compound could be prepared and then reacted with a library of azides. After the reaction, the desired products can be cleaved from the resin, already in a relatively pure form.

The generation of such libraries of this compound derivatives is a powerful strategy in drug discovery and materials science. nih.gov By systematically varying the substituents at the triazole ring and potentially at the amide nitrogen, a vast chemical space can be explored to identify compounds with desired properties, such as high binding affinity to a biological target or specific material characteristics.

Advanced Spectroscopic and Spectrometric Characterization for In Depth Structural and Mechanistic Understanding

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS analysis would be essential to confirm the elemental composition of N-(but-3-yn-1-yl)pentanamide. By measuring the mass-to-charge ratio to a high degree of accuracy, the precise molecular formula (C₉H₁₅NO) could be verified. Furthermore, fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS), would elucidate the compound's structure by breaking the molecule into smaller, identifiable pieces. This would likely show characteristic losses of the pentanamide (B147674) and butynyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy would be the cornerstone for determining the precise atomic connectivity and three-dimensional structure of the molecule in solution.

Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryA full suite of 1D (¹H and ¹³C) and 2D NMR experiments would be required for an unambiguous structural assignment.

¹H NMR: Would show the chemical shifts, integration, and coupling patterns of all proton environments.

¹³C NMR: Would identify the number of unique carbon environments.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the pentanamide and but-3-yn-1-yl fragments across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | Triplet | 3H | CH₃ (pentanamide) |

| Predicted Value | Sextet | 2H | CH₂ (pentanamide) |

| Predicted Value | Quintet | 2H | CH₂ (pentanamide) |

| Predicted Value | Triplet | 2H | C(=O)CH₂ (pentanamide) |

| Predicted Value | Triplet | 1H | C≡CH (butynyl) |

| Predicted Value | Quartet | 2H | NCH₂ (butynyl) |

| Predicted Value | Triplet | 2H | NCH₂CH₂ (butynyl) |

| Predicted Value | Broad Singlet | 1H | NH (amide) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

N-H stretch: Typically a sharp peak around 3300 cm⁻¹, indicative of the secondary amide. Its position could suggest the presence or absence of hydrogen bonding.

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ for the terminal alkyne proton.

C≡C stretch: A weaker band around 2100-2200 cm⁻¹.

C=O stretch (Amide I band): A very strong absorption between 1630 and 1680 cm⁻¹, one of the most prominent bands in the IR spectrum of an amide.

N-H bend (Amide II band): A strong band typically found around 1550 cm⁻¹.

A representative table of expected vibrational frequencies is provided below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretch |

| ~3300 | ≡C-H | Stretch |

| ~2960-2850 | C-H (alkyl) | Stretch |

| ~2120 | C≡C | Stretch |

| ~1650 | C=O | Stretch (Amide I) |

| ~1550 | N-H | Bend (Amide II) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in a crystal.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Assessment of Derivatives (if applicable)

While this compound is an achiral molecule, the introduction of chiral centers into its structure would give rise to derivatives amenable to analysis by chiroptical spectroscopy. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for confirming the presence of chirality, determining enantiomeric purity, and elucidating the absolute configuration and conformational preferences of chiral molecules. wikipedia.orgyale.edu Although no specific chiroptical data for chiral derivatives of this compound are available in the current literature, a prospective analysis based on established principles can illustrate the utility of these methods.

Should a chiral center be introduced, for instance, by substitution on the pentanamide or butynyl chain, the resulting enantiomers would interact differently with plane-polarized light.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net A chiral derivative of this compound would be expected to produce a plain ORD curve if the measurements are taken at wavelengths far from any electronic absorptions. This curve would show a monotonic increase or decrease in rotation with decreasing wavelength. wikipedia.org More significantly, if the molecule contains a chromophore that absorbs in the measured wavelength range, such as the amide carbonyl group, it would exhibit a "Cotton effect"—a characteristic peak and trough in the ORD curve around the absorption maximum. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center(s) and can be used to assign the absolute configuration by comparison with analogous compounds of known configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.eduyoutube.com A CD spectrum plots the difference in absorption (Δε) or the molar ellipticity [θ] against wavelength. For a pair of enantiomers of a hypothetical chiral this compound derivative, their CD spectra would be perfect mirror images of each other. rsc.org For example, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak) at a certain wavelength corresponding to an electronic transition, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

The primary chromophore in a simple chiral derivative would be the amide group. The n → π* transition of the carbonyl group in amides typically appears in the 210-240 nm region and is sensitive to the chiral environment. The sign and intensity of the CD signal for this transition would provide critical information about the stereochemistry adjacent to the amide functionality. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different stereoisomers and conformers, aiding in the assignment of the absolute configuration by matching the calculated spectrum to the experimental one. nih.gov

Hypothetical Chiroptical Data for a Chiral Derivative

To illustrate the potential application, consider a hypothetical chiral derivative, (R)-N-(1-methylbut-3-yn-1-yl)pentanamide. The expected chiroptical data for its enantiomers might be presented as follows.

| Technique | Parameter | (R)-Enantiomer (Hypothetical Value) | (S)-Enantiomer (Hypothetical Value) | Wavelength (nm) | Associated Transition |

|---|---|---|---|---|---|

| CD Spectroscopy | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +5000 | -5000 | ~220 | Amide n → π |

| ORD Spectroscopy | Specific Rotation [α] (deg) | Positive Cotton Effect Peak | Negative Cotton Effect Trough | ~230 | Amide n → π |

| ORD Spectroscopy | Specific Rotation [α] (deg) | Negative Cotton Effect Trough | Positive Cotton Effect Peak | ~210 | Amide n → π* |

| Polarimetry | Specific Rotation [α]D | +25 | -25 | 589 (Na D-line) | Overall Rotation |

This hypothetical data demonstrates that the enantiomers would display equal but opposite optical rotations at the sodium D-line and mirror-image CD and ORD spectra. The specific values and signs of the Cotton effects would be crucial for detailed structural and stereochemical assignments of any synthesized chiral derivatives.

Computational and Theoretical Chemistry Studies on N but 3 Yn 1 Yl Pentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N-(but-3-yn-1-yl)pentanamide. scispace.comnih.gov These methods are used to optimize the molecule's geometry, calculate its total energy, and analyze its electronic properties to predict chemical reactivity. scispace.comnih.gov Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed for such analyses. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the molecule's nucleophilicity, while the LUMO is an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and optical properties. researchgate.netajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

For this compound, the distribution of these orbitals is key. The HOMO is expected to be localized around the electron-rich regions, such as the amide group and the pi-system of the alkyne. Conversely, the LUMO would be distributed over areas that can accept electron density. These calculations provide insight into how the molecule will interact with other reagents. researchgate.net

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.15 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.10 | Indicates high kinetic stability and low chemical reactivity. researchgate.net |

Computational chemistry is crucial for modeling reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. For this compound, the terminal alkyne group is a site of significant interest for reactions such as cycloadditions, hydroaminations, or coupling reactions. mdpi.comresearchgate.net

Theoretical studies can map the potential energy surface of a proposed reaction, for instance, a [3+2] cycloaddition with an azide (B81097) to form a triazole, a common "click" reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. rsc.orgmdpi.com This modeling helps determine whether a reaction is kinetically and thermodynamically favorable and can elucidate the stereochemical or regiochemical outcomes. mdpi.com

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Amide + Azide) | 0.0 | Starting materials at baseline energy. |

| 2 | Transition State (TS1) | +15.8 | Energy barrier for the cycloaddition step. rsc.org |

| 3 | Product (Triazole) | -35.2 | Thermodynamically favorable product formation. |

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

For this compound, MD simulations can reveal the preferred conformations of its flexible alkyl and pentanamide (B147674) chains in different solvent environments. By simulating the molecule in a box of water molecules, for example, one can analyze hydrogen bonding interactions between the amide group and water, as well as the hydrophobic interactions of the hydrocarbon portions. nih.gov Such simulations are vital for understanding how the molecule behaves in a biological or solution-phase chemical environment. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. nih.gov Quantum chemical methods can accurately calculate parameters associated with various spectroscopic techniques.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov Comparing these computed values with experimental spectra helps in the assignment of complex signals and confirms the proposed molecular structure. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. nih.gov This is particularly useful for identifying characteristic functional group vibrations, such as the C≡C stretch of the alkyne, the C=O stretch of the amide, and the N-H bend.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| N-H | Stretching | 3350 | 3305 |

| C≡C-H | Stretching | 3300 | 3280 |

| C=O | Stretching | 1685 | 1645 |

| C≡C | Stretching | 2150 | 2120 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govrutgers.edu These models are built by calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for each compound and then using regression analysis to derive a mathematical equation that predicts the activity. nih.gov

For this compound and its analogs, a QSAR study could be developed to predict a specific biological activity, such as enzyme inhibition. nih.gov Descriptors could include lipophilicity (LogP), molar refractivity, and quantum chemical parameters like HOMO/LUMO energies. The resulting model can guide the design of new derivatives with potentially enhanced activity. rutgers.edu

Machine Learning and Artificial Intelligence Applications in this compound Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. nih.gov ML models can be trained on large datasets of chemical information to predict molecular properties much faster than traditional quantum chemical methods. nih.govyoutube.com

In the context of this compound, ML could be applied in several ways:

Developing ML Potentials: ML algorithms can create highly accurate force fields (potentials) for molecular dynamics simulations, trained on data from high-level quantum calculations. This allows for larger and longer simulations with near-quantum accuracy. nih.gov

Property Prediction: A neural network could be trained to predict properties like solubility, toxicity, or reactivity for derivatives of this compound based solely on their 2D structure.

Reaction Outcome Prediction: AI can be used in "evolutionary algorithms" to explore chemical space and suggest novel derivatives with optimized properties or to predict the most likely products of a chemical reaction under specific conditions. youtube.com

No Public Research Available on this compound for Advanced Chemical Biology Applications

Despite a comprehensive search for the chemical compound This compound (CAS No. 1343257-58-8), no publicly available scientific literature or research data could be found detailing its use in the advanced chemical biology applications specified. The requested article, focusing on its role as a molecular probe, in bioorthogonal labeling, as an imaging tool, or as a covalent enzyme inhibitor, cannot be generated with scientific accuracy due to the absence of published research in these areas for this specific molecule.

The structural features of this compound, namely its terminal alkyne group and pentanamide chain, suggest theoretical potential for the applications outlined. Terminal alkynes are well-established functional groups for "click chemistry," a type of bioorthogonal reaction, which allows for the attachment of reporter molecules like fluorophores or biotin (B1667282). thermofisher.comnih.gov The pentanamide moiety could potentially mimic endogenous lipids or other substrates to interact with specific enzymes.

For instance, in the field of Activity-Based Protein Profiling (ABPP) , a molecule with this structure could theoretically be designed as a probe. nih.govnih.govscispace.com ABPP utilizes small-molecule probes that covalently bind to the active sites of specific enzyme classes, allowing for their identification and functional analysis in complex biological systems. scienceopen.com The amide portion of this compound could serve as a recognition element for hydrolase enzymes, such as fatty acid amide hydrolase (FAAH), which degrades endogenous fatty acid amides like anandamide. nih.govnih.govnih.gov The alkyne would then act as a bioorthogonal handle for subsequent detection and analysis. scispace.com

Similarly, as an imaging probe , the alkyne group would permit the covalent attachment of a fluorescent dye via a click reaction. This would enable the visualization of the probe's localization within cells, potentially illuminating the location and activity of its target enzymes.

In the context of covalent enzyme inhibitors , the terminal alkyne could act as a reactive group, or "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or serine) in an enzyme's active site. nih.gov This mechanism leads to irreversible enzyme inactivation. Such inhibitors are valuable tools for elucidating enzyme function and can serve as leads for therapeutic development. The specificity of such an inhibitor would be conferred by the pentanamide "scaffold," directing the molecule to the desired enzyme target. nih.gov

However, it must be reiterated that the above descriptions are based on the general principles of chemical biology tool design and the known reactivity of the functional groups present in this compound. Without specific studies on this compound, any discussion of its applications in bioorthogonal labeling, ABPP, cellular imaging, or as a covalent inhibitor remains hypothetical. Extensive database searches have not revealed any research where this compound has been synthesized, tested, or utilized for these purposes. Therefore, providing a detailed, data-driven article as requested is not possible.

Advanced Applications and Interdisciplinary Research Thrusts Involving N but 3 Yn 1 Yl Pentanamide

Applications in Chemical Biology Research (Focus on Molecular Probes and Tools for Mechanistic Studies)

Development of Chemical Tags for Proteomics and Glycomics

In the fields of proteomics and glycomics, which involve the large-scale study of proteins and glycans, respectively, the ability to selectively label and identify these biomolecules is paramount. N-(but-3-yn-1-yl)pentanamide serves as a powerful chemical tag, enabling the covalent labeling of proteins and glycans for subsequent detection, purification, and analysis.

The terminal alkyne group of this compound is the key to its function as a chemical tag. This alkyne can readily undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group. rsc.orgacgpubs.orgorganic-chemistry.org This "click" reaction is bioorthogonal, meaning it can occur in a complex biological environment without interfering with native biochemical processes. rsc.org

In a typical proteomics experiment, a protein of interest might be metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequently, treatment with this compound would lead to its attachment to the protein via a stable triazole linkage. The pentanamide (B147674) portion of the molecule can influence its solubility and cell permeability, while the terminal alkyne provides the handle for attaching reporter molecules such as fluorophores or biotin (B1667282) for visualization or affinity purification, respectively.

Similarly, in glycomics, metabolic labeling strategies can be employed to introduce azide-modified sugars into the glycan structures of glycoproteins. These modified glycans can then be "clicked" with this compound, allowing for the enrichment and identification of specific glycoproteins. The use of alkyne-containing lipid-like structures allows for the investigation of lipid metabolism and interactions. frontiersin.orgnih.gov

Table 1: Application of this compound as a Chemical Tag

| Field | Application | Key Feature Utilized |

|---|---|---|

| Proteomics | Protein labeling and identification | Terminal alkyne for CuAAC |

| Affinity purification of proteins | Bioorthogonal reactivity | |

| Glycomics | Glycan labeling and analysis | Terminal alkyne for CuAAC |

Role as a Building Block in Materials Science and Polymer Chemistry

The versatility of this compound extends into the realm of materials science and polymer chemistry, where its unique structure can be exploited to create functional polymers and modify surfaces to engineer specific biointerfaces.

"Click" polymerization, particularly the CuAAC reaction, has emerged as a powerful tool for the synthesis of well-defined polymers with tailored functionalities. acgpubs.orgnih.gov this compound, with its terminal alkyne, can act as a monomer in such polymerization reactions. When reacted with a bifunctional or multifunctional azide-containing monomer, it can lead to the formation of linear or cross-linked polymers.

The pentanamide side chain of the repeating unit in the resulting polymer imparts specific properties, such as hydrophobicity and potential for hydrogen bonding interactions. By copolymerizing this compound with other functional monomers, polymers with a range of properties, including tunable solubility, thermal stability, and mechanical strength, can be synthesized. These functional polymers find applications in areas such as drug delivery, coatings, and advanced materials.

The ability to control the interactions between a material surface and a biological environment is crucial for the development of biomedical devices, biosensors, and cell culture platforms. This compound can be used to functionalize surfaces and create well-defined biointerfaces. ethz.ch